![molecular formula C9H8N4O B3226894 4-Aminoquinazoline-7-carboxamide CAS No. 1258650-92-8](/img/structure/B3226894.png)
4-Aminoquinazoline-7-carboxamide
Overview
Description
4-Aminoquinazoline-7-carboxamide is a chemical compound with the CAS Number: 1258650-92-8 . It has a molecular weight of 188.19 . It is also known as Gefitinib, a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Synthesis Analysis
The synthesis of 4-aminoquinazoline derivatives involves various methods such as nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation approaches, and direct amination methods . The synthetic methods can be categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazoline ring with a side chain . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various redox-active intermediates . The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .Mechanism of Action
Target of Action
The primary targets of 4-Aminoquinazoline-7-carboxamide are the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the 5-lipoxygenase-activating protein (FLAP) . EGFR is a receptor that, when activated, triggers a series of cellular responses including cell proliferation and survival. FLAP is involved in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
This compound interacts with its targets by inhibiting their function. It inhibits the phosphorylation of EGFR tyrosine kinase, which is a crucial step in the activation of the receptor . It also inhibits FLAP, thereby reducing the production of leukotrienes .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase phosphorylation by this compound affects the downstream signaling pathways that are involved in cell proliferation and survival . The inhibition of FLAP affects the leukotriene synthesis pathway, leading to a reduction in inflammatory responses .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by various factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The inhibition of EGFR tyrosine kinase by this compound can lead to a decrease in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancers where EGFR is overexpressed . The inhibition of FLAP can lead to a reduction in inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can affect the efficacy and safety of the drug . .
Advantages and Limitations for Lab Experiments
There are several advantages and limitations to using 4-Aminoquinazoline-7-carboxamide in lab experiments. One advantage is that this compound is a relatively stable compound, meaning that it is not easily degraded or destroyed by environmental factors. Additionally, this compound is relatively easy to synthesize, meaning that it can be produced in large quantities in the lab. However, one limitation of this compound is that it is not water soluble, meaning that it must be dissolved in a solvent before it can be used in experiments.
Future Directions
There are several potential future directions for 4-Aminoquinazoline-7-carboxamide research. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with certain enzymes and receptors. Additionally, it may be possible to use this compound to create novel drugs with specific properties. Finally, it may be possible to use this compound to create new compounds with specific properties, which could be used in a variety of applications.
Scientific Research Applications
4-Aminoquinazoline-7-carboxamide has been used in a variety of scientific research applications. It has been studied for its potential to be used in drug design, as it can be used to create novel drugs with unique properties. It has also been studied for its potential to be used in diagnostics, as it can be used to detect and identify specific molecules. Additionally, this compound has been studied for its potential to be used in chemical synthesis, as it can be used to create new compounds with specific properties. Finally, this compound has been studied for its potential to be used in biocatalysis, as it can be used to catalyze biochemical reactions.
Safety and Hazards
The safety information for 4-Aminoquinazoline-7-carboxamide includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
4-Aminoquinazoline-7-carboxamide has been found to interact with various enzymes and proteins . It has been used as a starting point for the design of inhibitors, showing its potential role in biochemical reactions
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are currently under study. Preliminary results suggest that it has potential for use in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4-aminoquinazoline-7-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H,(H2,11,14)(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUDRGWFJDYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CN=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258650-92-8 | |
Record name | 4-aminoquinazoline-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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